2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide
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Overview
Description
2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide is a chemical compound with the molecular formula C15H14Cl2N2O. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes two chlorine atoms and a dimethylphenyl group attached to a benzamide core.
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various proteins and enzymes in the body, which play a crucial role in their mechanism of action .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes within the cells .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to downstream effects that can alter cellular functions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds are known to induce various molecular and cellular effects based on their interaction with their targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide typically involves multiple steps:
Starting Material: The process begins with 3,5-dichlorobenzoic acid.
Amidation: The 3,5-dichlorobenzoic acid is reacted with 2,6-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.
Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can convert nitro groups back to amino groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce nitrobenzamides.
Scientific Research Applications
2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-chloro-N-(2,6-dimethylphenyl)benzamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide is unique due to its specific substitution pattern and the presence of both amino and dichloro groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different pathogens and cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H14Cl2N2O. The compound features two chlorine atoms and a dimethylphenyl group attached to a benzamide core. This unique structure contributes to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits significant antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Notably, it has shown promising results against breast cancer cell lines such as MDA-MB-231. The following table summarizes the cytotoxic activity observed in recent studies:
Cell Line | IC50 (µM) | Comparison Drug | IC50 of Comparison Drug (µM) |
---|---|---|---|
MDA-MB-231 | 0.4 | Cisplatin | 31.5 |
SUIT-2 | 15 | Doxorubicin | 1.0 |
HT-29 | >50 | Paclitaxel | 20 |
The mechanism underlying the biological activity of this compound is believed to involve several pathways:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by disrupting cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS lead to oxidative stress and subsequent cell death.
- Targeting Specific Enzymes : It may inhibit enzymes critical for cancer cell survival and proliferation.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy of this compound:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MDA-MB-231 cells compared to control groups. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
- Antimicrobial Testing : In another investigation, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. It exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL.
Properties
IUPAC Name |
2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-8-4-3-5-9(2)14(8)19-15(20)11-6-10(16)7-12(17)13(11)18/h3-7H,18H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWSUKSDKCJIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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